Nupharamine

Description

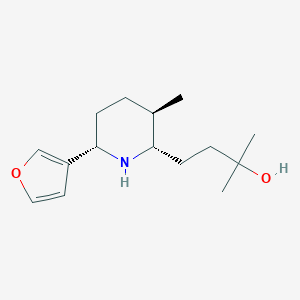

Structure

2D Structure

3D Structure

Properties

CAS No. |

17812-38-3 |

|---|---|

Molecular Formula |

C15H25NO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

4-[(2S,3R,6S)-6-(furan-3-yl)-3-methylpiperidin-2-yl]-2-methylbutan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-11-4-5-14(12-7-9-18-10-12)16-13(11)6-8-15(2,3)17/h7,9-11,13-14,16-17H,4-6,8H2,1-3H3/t11-,13+,14+/m1/s1 |

InChI Key |

BHBDCRJVCZOPFM-XBFCOCLRSA-N |

SMILES |

CC1CCC(NC1CCC(C)(C)O)C2=COC=C2 |

Isomeric SMILES |

C[C@@H]1CC[C@H](N[C@H]1CCC(C)(C)O)C2=COC=C2 |

Canonical SMILES |

CC1CCC(NC1CCC(C)(C)O)C2=COC=C2 |

Synonyms |

nupharamine |

Origin of Product |

United States |

Total Synthesis and Synthetic Methodologies of Nupharamine

Enantiospecific Total Synthesis Strategies

Enantiospecific synthesis, which utilizes a chiral starting material to transfer its stereochemistry to the target molecule, has been a cornerstone in the synthesis of optically pure Nupharamine. These strategies are valued for their efficiency in establishing absolute stereochemistry.

A notable convergent synthesis of (-)-nupharamine has been reported, which commences from the readily available chiral pool member, (-)-isopinocampheol. This strategy strategically employs cross metathesis and reductive amination as the key bond-forming reactions to assemble the molecular framework. researchgate.net The convergence lies in the coupling of a piperidine (B6355638) precursor, synthesized in a separate sequence, with the furan-containing side chain.

| Starting Material | Key Reactions | Target Molecule |

| (-)-Isopinocampheol | Cross Metathesis, Reductive Amination | (-)-Nupharamine |

Asymmetric synthesis creates chiral molecules from achiral starting materials through the use of chiral catalysts, reagents, or auxiliaries. Several asymmetric routes to this compound and its congeners have been developed, offering versatile ways to control the stereochemistry.

One such approach focuses on the asymmetric synthesis of the 2,3,6-trisubstituted piperidine core, a key structural motif in Nuphar alkaloids. acs.org This method utilizes an intramolecular Mannich reaction of a sulfinimine-derived β-amino ketone. The stereochemistry is established with high diastereoselectivity through the addition of a potassium enolate to a 3-furyl sulfinimine. acs.org This key piperidine intermediate can then be further elaborated to afford (-)-nupharamine.

Another strategy involves a formal [3 + 3] cycloaddition to construct the piperidine nucleus, leading to a formal synthesis of (-)-deoxynupharidine, a related Nuphar alkaloid. nih.gov Biocatalysis has also been employed in the asymmetric synthesis of Nuphar alkaloids, for instance, through the lipase-catalyzed kinetic resolution of β-chiral primary alcohols to generate key chiral building blocks. nih.gov

| Method | Key Feature | Precursor/Intermediate |

| Intramolecular Mannich Reaction | Use of a sulfinimine-derived β-amino ketone | 2,3,6-trisubstituted piperidine core |

| [3+3] Cycloaddition | Assembly of the piperidine nucleus | Intermediate for (-)-deoxynupharidine |

| Biocatalysis | Lipase-catalyzed kinetic resolution | Chiral β-chiral primary alcohols |

Key Chemical Reactions and Methodologies in this compound Synthesis

The total synthesis of this compound relies on a toolbox of powerful chemical reactions to form key carbon-carbon and carbon-nitrogen bonds and to set the desired stereochemistry.

Olefin cross-metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound synthesis, it has been utilized as a key step in a short and convergent total synthesis of (-)-nupharamine starting from (-)-isopinocampheol. researchgate.net This reaction facilitates the coupling of two olefin fragments, one derived from the chiral starting material and the other containing the furan (B31954) moiety, to construct a crucial part of the carbon skeleton. Furthermore, a ring-closing metathesis has been employed in the synthesis of a related indolizidine alkaloid, showcasing the versatility of metathesis reactions in this family of natural products. acs.org

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and is instrumental in the synthesis of amines, including the piperidine core of this compound. It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

In a stereoselective total synthesis of (−)-nupharamine, reductive amination was a key step for introducing the stereocenter at the C6 position of the piperidine ring. rsc.org This reaction is also a pivotal step in the convergent synthesis of (-)-nupharamine starting from (-)-isopinocampheol. researchgate.net The choice of reducing agent is critical for the success of this reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) often being favored for their selectivity in reducing the iminium ion in the presence of the carbonyl group.

Lewis acids play a crucial role in activating substrates and catalyzing a variety of bond-forming reactions. In the synthesis of this compound, Lewis acid catalysis has been effectively employed to facilitate key carbon-carbon bond-forming steps.

One stereoselective total synthesis of (−)-nupharamine features a Lewis acid-catalyzed reaction between an α-chlorosulfide and a silyl (B83357) ketene (B1206846) acetal. rsc.org This reaction serves to construct a key carbon-carbon bond in the molecule. In another approach, the Raghavan synthesis of this compound utilizes a zinc bromide (ZnBr2) catalyzed condensation of an α-chlorosulfide with a silyl enol ether to form a crucial C-C bond. organic-chemistry.org These examples highlight the utility of Lewis acids in promoting specific bond formations with high efficiency and control.

Diastereoselective Reactions for Stereocenter Control (e.g., Allyl Indium with Sulfinimine)

The precise control of stereochemistry is a cornerstone of modern total synthesis. In the context of (-)-Nupharamine, the diastereoselective addition of organometallic reagents to chiral sulfinimines has proven to be a powerful method for establishing key stereocenters.

One efficient synthesis of (-)-Nupharamine reported by Raghavan and coworkers highlights this approach. rsc.orgorganic-chemistry.org A crucial step in their strategy involves the creation of the stereocenter at the C2 position of the this compound core. This was accomplished through the diastereoselective reaction of an allyl indium reagent with a chiral sulfinimine. The sulfinyl group acts as a potent chiral auxiliary, directing the incoming allyl group to one face of the imine, thereby setting the desired absolute stereochemistry at the newly formed stereocenter with high selectivity. This reaction is pivotal as it efficiently constructs the homoallylic amine fragment, which is a key intermediate that is further elaborated to form the piperidine ring. The reductive amination is subsequently used to introduce the C6 stereocenter, completing the core structure of the alkaloid. rsc.org

Table 1: Key Features of the Diastereoselective Allylation in (-)-Nupharamine Synthesis

| Step | Reaction | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Stereocenter Control | Diastereoselective allylation | Allyl indium, Chiral sulfinimine | Creation of the C2 stereocenter | rsc.org |

| Ring Formation | Reductive amination | - | Introduction of the C6 stereocenter and piperidine ring closure | rsc.org |

Intramolecular Asymmetric Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent strategy for the rapid assembly of complex polycyclic systems, including the substituted piperidine rings found in alkaloids. digitellinc.comnih.gov This reaction forms two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereocontrolled, step. While a direct application of an asymmetric IMDA reaction to the total synthesis of this compound itself is not prominently documented in recent literature, the strategy has been effectively employed for constructing closely related alkaloid frameworks. nih.govresearchgate.net

For instance, the synthesis of hetisine (B12785939) alkaloids has utilized a late-stage intramolecular Diels-Alder cascade to construct the polycyclic skeleton. nih.gov In the context of this compound, a hypothetical approach could involve an imino-Diels-Alder reaction, where a diene is tethered to an imine dienophile. The use of a chiral auxiliary or a chiral Lewis acid catalyst could enforce facial selectivity in the cycloaddition, leading to an enantiomerically enriched piperidine precursor. rsc.org The development of organocatalytic IMDA reactions, which provide enantioselective construction of [4.4.0] and [4.3.0] ring systems, further underscores the potential of this methodology for future applications in this compound synthesis. nih.gov

Regioselective Carbon-Carbon Bond Cleavage

While synthetic chemistry often focuses on the formation of carbon-carbon bonds, the strategic cleavage of C-C bonds can offer non-intuitive and powerful retrosynthetic disconnections. nih.govpurdue.edu This approach allows for the transformation of readily available scaffolds into complex target molecules through skeletal remodeling.

In a notable enantiospecific synthesis of (-)-Nupharamine starting from (-)-carvone, a regioselective reductive fragmentation of a cyclopentane (B165970) derivative serves as a key strategic step. rsc.org This C-C bond cleavage effectively opens a strained ring system derived from the chiral pool starting material, unveiling a linear intermediate that is correctly functionalized for the subsequent construction of the piperidine ring. This fragmentation is crucial for translating the stereochemical information from the carvone (B1668592) starting material to the acyclic precursor of the final alkaloid. Transition-metal-mediated C-C bond cleavage, in particular, has emerged as a valuable tool in total synthesis, enabling the alteration of a compound's carbon framework to rapidly access complex molecular architectures. nih.gov

Intramolecular Aza-Wittig Reactions

The intramolecular aza-Wittig reaction is a highly effective method for the synthesis of nitrogen-containing heterocycles. rsc.org This reaction involves the cyclization of a molecule containing both a phosphazene (iminophosphorane) and a carbonyl group (typically a ketone or ester), leading to the formation of a cyclic imine.

This strategy was elegantly applied in the synthesis of Nuphar alkaloids by Honda and coworkers. rsc.org They utilized an intramolecular aza-Wittig reaction as the key step for constructing the piperidine ring of (-)-anhydrothis compound, a direct precursor to (-)-Nupharamine. The synthesis began with (-)-carvone, which was elaborated into an azido-ester intermediate. Treatment of this intermediate with triphenylphosphine (B44618) generated the corresponding iminophosphorane via the Staudinger reaction. Subsequent intramolecular reaction between the iminophosphorane and the ester carbonyl group, followed by reduction of the resulting cyclic imine, furnished the desired piperidine core stereoselectively. This approach demonstrates the utility of the aza-Wittig reaction in forging the core heterocyclic structure of this compound from an acyclic precursor. rsc.org

Formal Cycloaddition Strategies (e.g., [3+3] Cycloaddition)

Formal cycloaddition reactions provide a convergent and efficient means to construct cyclic systems. The [3+3] cycloaddition, in particular, has been developed as a novel strategy for the synthesis of functionalized piperidines. This method typically involves the reaction of a three-atom synthon with another three-atom component to form the six-membered ring.

While a direct total synthesis of this compound using this specific strategy has not been explicitly detailed, the methodology shows significant promise. Research has demonstrated that functionalized piperidines can be formed via a formal [3+3] cycloaddition between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes. This reaction proceeds enantiospecifically, allowing for the use of enantiomerically pure aziridines to prepare optically pure piperidines, which are key structural motifs in this compound. The development of such strategies offers a flexible and modular approach to the piperidine core of various alkaloids.

Allenic Hydroxylamine (B1172632) Cyclisation

A highly diastereoselective silver-catalyzed cyclization of a 2-substituted β-allenic hydroxylamine has been reported as a key step in the synthesis of two Nuphar alkaloids. This methodology leverages the unique reactivity of allenes to construct the core heterocyclic structure with excellent stereocontrol.

In this approach, the silver(I) catalyst activates the allene (B1206475) system towards nucleophilic attack by the hydroxylamine nitrogen. The stereochemical information present in the chiral allenic substrate is effectively transferred to the product, resulting in a highly diastereoselective cyclization. The resulting trans-isoxazolidine product is then converted into the target Nuphar alkaloids through a sequence of reactions, including cross-metathesis and intramolecular reductive amination. This strategy highlights the power of transition-metal catalysis in developing novel and stereoselective routes to complex natural products like this compound.

Chiral Pool Approaches in this compound Synthesis

The use of naturally occurring chiral molecules as starting materials, known as the chiral pool approach, is a highly efficient strategy in asymmetric synthesis. It leverages the inherent stereochemistry of abundant natural products to bypass the need for developing de novo asymmetric methods. Several total syntheses of this compound have successfully employed this strategy, starting from readily available chiral precursors such as carvone, isopinocampheol, and N-Boc-(L)-proline.

From Carvone : (R)-(-)-Carvone, a monoterpene found in spearmint oil, is an attractive chiral starting material for the synthesis of natural products. wikipedia.org An enantiospecific synthesis of several Nuphar piperidine alkaloids, including (-)-Nupharamine, has been achieved starting from (-)-carvone. rsc.org The synthesis ingeniously uses the stereocenters present in carvone to control the stereochemistry of the final product. Key steps in this synthesis include a regioselective reductive fragmentation of a cyclopentane ring system derived from carvone and a subsequent intramolecular aza-Wittig reaction to form the piperidine ring. rsc.org

From Isopinocampheol : (-)-Isopinocampheol, a chiral alcohol derived from α-pinene, has also served as a starting point for a short and enantiospecific synthesis of (-)-Nupharamine. The synthesis utilizes cross-metathesis and reductive amination as the key steps to construct the alkaloid framework, demonstrating a convergent and efficient pathway to the target molecule.

From N-Boc-(L)-proline : L-proline is a naturally occurring chiral amino acid that has been widely used in asymmetric synthesis, both as a catalyst and as a chiral building block. nih.govunibo.itresearchgate.net While a complete total synthesis of this compound starting directly from N-Boc-(L)-proline is not extensively documented in readily available literature, proline and its derivatives are fundamental starting materials for creating substituted pyrrolidine (B122466) and piperidine scaffolds. nih.govmdpi.com Methodologies such as stereoselective alkylations of proline esters are well-established for creating quaternary stereocenters, a key feature in many complex alkaloids. nih.gov The inherent chirality and rigid conformational nature of the proline ring make it an ideal scaffold for directing subsequent stereoselective transformations, representing a viable, though perhaps less explored, starting point for a formal or total synthesis of this compound. nih.govresearchgate.net

Table 2: Summary of Chiral Pool Starting Materials for this compound Synthesis

| Chiral Starting Material | Key Synthetic Strategies | Target Alkaloid |

|---|---|---|

| (-)-Carvone | Reductive C-C bond cleavage, Intramolecular aza-Wittig reaction | (-)-Nupharamine |

| (-)-Isopinocampheol | Cross-metathesis, Reductive amination | (-)-Nupharamine |

Structure Activity Relationship Sar Studies of Nupharamine and Nuphar Alkaloid Derivatives

Impact of Core Piperidine (B6355638) Ring and Furan (B31954) Moiety Modifications on Biological Activity

The piperidine ring is a fundamental component of many alkaloids and plays a crucial role in the biological activity of nupharamine derivatives. The nitrogen atom within the piperidine ring is a key feature, and its substitution can significantly alter the compound's properties. frontiersin.orgmdpi.com The structural integrity of the piperidine and furan moieties is considered important for the array of bioactivities exhibited by these molecules. researchgate.net Modifications to these core structures can lead to enhanced or, in some cases, abolished biological effects. researchgate.net

Role of Chiral Centers (C2, C3, C6) and Stereochemistry in Modulating Activity

This compound possesses three chiral centers at positions C2, C3, and C6 of the piperidine ring. The specific spatial arrangement of substituents at these centers, known as stereochemistry, is a critical determinant of biological activity. For instance, the synthesis of nuphar alkaloids often involves the stereoselective creation of these chiral centers to achieve the desired biological effect. researchgate.netrsc.org

Studies on synthetic analogs have revealed that even subtle changes in stereochemistry can have profound effects. For example, monomeric nuphar analogs that are epimeric at the C1 and C1′ positions have been synthesized and shown to induce rapid apoptosis. researchgate.netresearchgate.net This highlights that the precise three-dimensional conformation of the molecule is crucial for its interaction with biological targets.

Influence of Hydroxyl Groups on Activity Profiles

The presence and position of hydroxyl (-OH) groups on the nuphar alkaloid scaffold have a significant impact on their biological activity, particularly their immunosuppressive and cytotoxic effects.

Research has consistently shown that the presence of a hydroxyl group at the 6- or 6'-position of the quinolizidine (B1214090) ring in dimeric sesquiterpene thioalkaloids is essential for their immunosuppressive activity. researchgate.netresearchgate.net Dimeric alkaloids possessing a 6-hydroxyl group, such as 6-hydroxythiobinupharidine and 6,6'-dihydroxythiobinupharidine, exhibit potent immunosuppressive effects. researchgate.netjst.go.jp In contrast, dimeric alkaloids lacking a 6-hydroxyl group and monomeric alkaloids generally show weak or no immunosuppressive activity. researchgate.netjst.go.jp These findings underscore the critical role of this specific hydroxylation pattern in mediating the immunosuppressive properties of these compounds. neuroquantology.com

A correlation has been observed between the number of hydroxyl groups and the cytotoxicity of nuphar alkaloids. researchgate.netresearchgate.net Generally, an increase in the number of hydroxyl groups leads to greater cytotoxicity. researchgate.netresearchgate.net For example, dimeric sesquiterpene thioalkaloids with a 6-hydroxyl group, such as 6-hydroxythiobinupharidine and 6,6'-dihydroxythiobinupharidine, have demonstrated substantial cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net However, it's important to note that at concentrations where they exhibit significant immunosuppression, some of these hydroxylated dimers show minimal cytotoxicity to splenocytes. researchgate.net This suggests a degree of selectivity in their biological actions. The introduction of hydroxyl groups can also influence other properties, such as binding capacity to DNA and the surface charge of complexes, which may in turn affect their biological profiles. nih.gov

Comparative SAR with Related Nuphar Alkaloids (e.g., Anhydrothis compound, Deoxynupharidine (B73899), 3-Epithis compound)

Comparative studies with related nuphar alkaloids have further illuminated the structural requirements for biological activity. Anhydrothis compound can serve as a precursor to this compound, highlighting the potential for interconversion between these related structures. Deoxynupharidine, which lacks a hydroxyl group present in other nuphar alkaloids, has been reported to have a central paralysis effect. researchgate.netresearchgate.netresearchgate.net 3-Epithis compound differs from this compound in the stereochemical configuration at the C3 position. These structural variations contribute to the diverse pharmacological profiles observed within the nuphar alkaloid family. For instance, while some monomeric alkaloids like deoxynupharidine are largely inactive in immunosuppressive assays, others have been found to induce apoptosis. researchgate.netjst.go.jpnih.gov

Dimeric vs. Monomeric Nuphar Alkaloid Activity

A significant body of research points to a marked difference in the biological activity of dimeric versus monomeric nuphar alkaloids. Dimeric sesquiterpene thioalkaloids, particularly those with a 6- or 6'-hydroxyl group, consistently demonstrate potent immunosuppressive and cytotoxic activities. researchgate.netresearchgate.netjst.go.jp In contrast, monomeric alkaloids such as nupharidine (B1243645) and deoxynupharidine generally exhibit weak or no activity in the same assays. researchgate.netjst.go.jp

However, this distinction is not absolute. Some studies have shown that novel synthetic monomeric nuphar analogs can be potent inducers of apoptosis, with some even being more potent than their natural dimeric counterparts. researchgate.netnih.gov These findings suggest that while the dimeric structure is often associated with high activity, it is not a strict prerequisite, and key pharmacophoric features can be incorporated into a monomeric scaffold to achieve significant biological effects. nih.gov The mechanism of action may also differ, with some theories proposing that the bioactivity of certain dimers stems from their ability to undergo a retrodimerization reaction in a biological environment, a process not possible for monomers. nih.govnih.gov

Mechanistic Investigations of Nupharamine S Biological Actions

Molecular Mechanisms of Antimicrobial Activity

The potential antibacterial properties of nupharamine have been a subject of scientific interest. The primary focus of such research is to understand how this compound may inhibit or kill bacteria at a molecular level. Key enzymatic targets for many antibacterial compounds are DNA topoisomerases, which are crucial for bacterial DNA replication and survival.

Inhibition of Bacterial DNA Topoisomerase IV

Effects on DNA Gyrase

DNA gyrase, another type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and transcription. It represents a well-established target for antibacterial drugs. As with topoisomerase IV, there is a lack of specific published research investigating the effects of this compound on the enzymatic activity of DNA gyrase. Consequently, data on whether this compound can bind to DNA gyrase, inhibit its supercoiling activity, or stabilize the gyrase-DNA cleavage complex are not currently available.

Antimicrobial Spectrum in in vitro Studies (e.g., Staphylococcus aureus)

Staphylococcus aureus is a significant human pathogen, and the discovery of new agents to combat its growth is a critical area of research. In vitro studies are fundamental to determining the antimicrobial spectrum of a compound by measuring its minimum inhibitory concentration (MIC) against various bacterial strains. Despite the general interest in the antimicrobial potential of alkaloids, specific and comprehensive in vitro studies quantifying the MIC of this compound against a range of Staphylococcus aureus strains, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates, are not extensively documented in publicly accessible scientific databases.

Table 1: Illustrative Data Table for Antimicrobial Spectrum (Hypothetical) This table is for illustrative purposes only, as specific data for this compound is not available.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Data not available |

| Staphylococcus aureus (Clinical Isolate 1) | Data not available |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available |

Neuroprotective Action Mechanisms

The potential for natural compounds to protect neurons from damage and degeneration is a promising field of therapeutic research. Investigations into the neuroprotective mechanisms of compounds like this compound often focus on their ability to counteract processes such as neuroinflammation and excitotoxicity.

Modulation of Neuroinflammation Pathways

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes and the subsequent release of inflammatory mediators, plays a crucial role in the pathogenesis of various neurodegenerative diseases. The modulation of these inflammatory pathways is a key strategy for neuroprotection. However, specific preclinical studies investigating the direct effects of this compound on neuroinflammatory pathways are not well-documented. There is a lack of data concerning this compound's ability to modulate the activation of microglia or astrocytes, or to alter the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory molecules in the central nervous system.

Impact on Neuronal Functionality (Preclinical Models)

Preclinical models, both in vitro and in vivo, are essential for evaluating the impact of a compound on neuronal health and function. Such studies can assess parameters like neuronal viability, synaptic plasticity, and cognitive function in animal models of neurological disorders. At present, there is a scarcity of published preclinical studies that specifically examine the impact of this compound on neuronal functionality. Therefore, its effects on neuronal survival, synaptic transmission, or behavioral outcomes in animal models of neurodegeneration have not been established.

Anti-inflammatory Pathways Investigated

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound and related alkaloids have demonstrated potential in modulating inflammatory responses through the inhibition of key pro-inflammatory cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators in the inflammatory cascade. nih.gov Elevated levels of these cytokines are associated with various inflammatory conditions. nih.gov

Table 1: Investigated Anti-inflammatory Pathways of this compound and Related Alkaloids

| Pathway Component | Observed Effect | Reference Compound(s) |

|---|---|---|

| TNF-α | Inhibition of production | Nuciferine |

| IL-6 | Inhibition of production | Nuciferine |

| NF-κB | Inhibition of activation/translocation | Various natural compounds |

Modulation of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses. mdpi.com It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net The activation of NF-κB is a central event in the inflammatory process.

Several natural compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB pathway. mdpi.com This modulation can occur through various mechanisms, including the inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. mdpi.com By inhibiting the degradation of IκBα, an inhibitor of NF-κB, these compounds can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.govfrontiersin.org Studies on compounds like 6-hydroxythiobinupharidine and 6-hydroxythionuphlutine, which are structurally related to this compound, have indicated significant inhibition of NF-κB. neuroquantology.com This suggests that a key mechanism of the anti-inflammatory action of nuphar alkaloids involves the suppression of the NF-κB signaling cascade.

Immunosuppressive Effects: Underlying Mechanisms

The immunosuppressive properties of certain compounds are often linked to their ability to interfere with T-cell activation and proliferation. nih.gov This can be achieved through various mechanisms, including the inhibition of transcription factors, nucleotide synthesis, or growth factor signal transduction. nih.gov

Proposed Apoptotic Mechanisms of Nuphar Alkaloids

Nuphar alkaloids are known to induce rapid apoptosis in various cancer cell lines, making them of significant interest in oncology research. neuroquantology.comnih.gov The proposed mechanisms underlying this pro-apoptotic activity are complex and involve unique chemical properties of these compounds.

Retrodimerization and Ene-Iminium Species Formation

A key proposed mechanism for the apoptotic activity of dimeric nuphar alkaloids, such as 6,6′-dihydroxythiobinupharidine, involves a retrodimerization process. researchgate.net This process is thought to be initiated by a nucleophilic attack on the sulfur atom of the thiaspirane ring system. researchgate.net This attack leads to the cleavage of the dimer and the formation of highly reactive electrophilic ene-iminium species. researchgate.net The formation of these reactive intermediates is a critical step in the proposed apoptotic pathway. The inherent instability of the dimeric structure under certain biological conditions appears to be a prerequisite for this bioactivation.

Electrophilic Nature of Thioether Moiety

Research has demonstrated that the sulfur atom within the thiaspirane pharmacophore of nuphar alkaloids exhibits electrophilic properties. nih.govnih.gov This is contrary to the typical nucleophilic nature of sulfur in many organic compounds. This "hidden electrophilicity" allows the thioether to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione. nih.govresearchgate.netamsterdamumc.nl This interaction can lead to the cleavage of the C-S bond and the formation of a disulfide. nih.govnih.gov This reactivity with cellular thiols can disrupt protein function and cellular redox balance, contributing to the induction of apoptosis. nih.govnih.gov A simple thiophane analogue of the nuphar dimers has been shown to cause apoptosis and label reactive cysteines, supporting the role of this electrophilic sulfur in the biological activity of these alkaloids. nih.govnih.govresearchgate.net

Acetylcholinesterase Inhibition Profile of this compound

Extensive searches of scientific literature and databases did not yield specific research findings or data on the acetylcholinesterase (AChE) inhibition profile of the chemical compound this compound. While alkaloids, as a broad class of compounds, are known to be a significant source of acetylcholinesterase inhibitors, specific studies detailing the mechanistic investigations of this compound's actions on this enzyme, including its inhibitory concentration (IC50), the nature of its inhibition (e.g., competitive, non-competitive), or detailed kinetic analyses, are not available in the reviewed literature.

Therefore, a data table on the acetylcholinesterase inhibition profile of this compound cannot be provided at this time due to the absence of published research on this specific interaction. Further scientific investigation is required to determine if this compound exhibits any inhibitory activity against acetylcholinesterase and to characterize its potential mechanism of action.

Preclinical Pharmacological Research of Nupharamine

Application of Animal Models in Pharmacological Studies

The selection of an appropriate animal model is fundamental to preclinical research, as it should mimic the pathophysiology of the human disease as closely as possible. scielo.brnih.gov Based on the preliminary in vitro findings and the activities of related Nuphar alkaloids, the preclinical investigation of nupharamine would likely involve models of neurodegenerative and infectious diseases.

Animal models are indispensable for studying the pathogenesis of neurodegenerative conditions like Parkinson's disease (PD) and for evaluating the neuroprotective potential of investigational compounds. clockss.org These models are typically created in rodents (mice and rats) and non-human primates by inducing the characteristic features of the disease, such as the progressive loss of dopaminergic neurons. gla.ac.uk

Commonly used models for Parkinson's disease research include:

Neurotoxin-based Models: These are the most widely used models. The administration of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) leads to the selective destruction of dopaminergic neurons in the substantia nigra, a key pathological hallmark of PD. gla.ac.ukfrontiersin.org Mice are frequently used for MPTP-induced models, while rats are often used for 6-OHDA models. gla.ac.uk Non-human primates are highly sensitive to MPTP and can replicate almost all the major features of human PD. gla.ac.uk

Genetic Models: These models involve the genetic manipulation of animals to overexpress or knock out genes associated with familial forms of Parkinson's disease, such as α-synuclein, LRRK2, Parkin, or PINK1. frontiersin.org These models are crucial for investigating the genetic underpinnings of the disease and for testing therapies that target specific genetic pathways.

Alpha-Synuclein Fibril-Induced Models: A more recent approach involves injecting pre-formed fibrils (PFFs) of α-synuclein into the brain of rodents. frontiersin.org This induces the misfolding and aggregation of the endogenous α-synuclein protein, leading to the formation of Lewy body-like pathology, which is a characteristic feature of PD. frontiersin.org

In these models, the efficacy of a compound like this compound would be assessed by its ability to prevent neuronal loss, reduce neuroinflammation, and improve motor function deficits.

To investigate the potential antimicrobial properties of this compound in vivo, various infectious disease models are employed. These models are crucial for determining a compound's effectiveness against specific pathogens in a complex biological system. neuroquantology.com The choice of model depends on the pathogen of interest and the site of infection.

Key types of infectious disease models include:

Bacterial Infection Models: To test efficacy against bacteria like Staphylococcus aureus, researchers may use models of skin and soft tissue infection, pneumonia, or bacteremia (bloodstream infection) in mice. neuroquantology.com For studying gastrointestinal pathogens, intestinal colonization models can be utilized. neuroquantology.com

Humanized Immune System (HIS) Mice: For pathogens that are specific to humans, researchers use highly immunodeficient mice transplanted with human immune cells or their progenitors. researchgate.net These "humanized" mice allow for the study of interactions between the pathogen and the human immune system, providing a more clinically relevant model. researchgate.net

Pathogen-Specific Models: A wide array of models exists for specific bacterial and viral pathogens, including those causing conditions like tuberculosis, influenza, and periodontitis. nih.govpharmaron.com For instance, to study periodontitis, a condition where Nuphar alkaloids have been investigated, animal models may involve the inoculation of specific oral pathogens in rodents or non-human primates. nih.gov

The assessment of efficacy in these models involves measuring the reduction in bacterial load in tissues, improvement in survival rates, and modulation of the host immune response.

Assessment of Biological Efficacy in Preclinical in vivo Studies

The assessment of biological efficacy in preclinical in vivo studies is a comprehensive process designed to determine if a compound has the desired therapeutic effect in a living organism. pharmaron.comvivotecnia.com This involves administering the compound to a disease model and measuring relevant biological outcomes.

Despite preliminary in vitro data suggesting antimicrobial and potential neuroprotective and anti-inflammatory properties for this compound, extensive in vivo efficacy studies on this specific compound have been notably limited. One review of Nuphar alkaloids explicitly states that extensive experiments on this compound have not been carried out in recent decades, leading to a scarcity of information on the compound. neuroquantology.com

However, research on closely related dimeric sesquiterpene thioalkaloids from the Nuphar genus, such as 6-hydroxythiobinupharidine and 6,6'-dihydroxythiobinupharidine, has shown in vivo efficacy in mouse models. For example, 6-hydroxythiobinupharidine was effective in reducing lung tumor development in mice, and purified extracts containing nupharidines have demonstrated therapeutic benefits in mouse models of Leishmania major infection. neuroquantology.comresearchgate.net Furthermore, 6,6'-dihydroxythiobinupharidine has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) by inhibiting DNA topoisomerase IV. doi.org

These findings for related compounds suggest potential areas where this compound could be evaluated. A hypothetical preclinical in vivo study for this compound would involve assessing its impact on biomarkers and clinical signs relevant to the disease model. For instance, in a Parkinson's model, efficacy would be measured by improved motor scores and preserved dopamine (B1211576) neuron counts. In an infection model, a reduction in bacterial colonies or viral titer would be the primary endpoint.

Interactive Table: Summary of Preclinical Research on this compound and Related Alkaloids This table summarizes reported preclinical findings. Note the limited in vivo data specifically for this compound.

| Compound Name | Research Type | Model/System | Key Findings |

|---|---|---|---|

| This compound | In vitro | Various bacterial strains (S. aureus, E. coli) | Minimum Inhibitory Concentration (MIC) of 32 µg/mL. |

| This compound | Review | Literature Analysis | Noted as being used traditionally; lack of modern experimental data. neuroquantology.com |

| 6-hydroxythiobinupharidine | In vivo | Mouse model (B16 melanoma cells) | Reduced lung tumor development by over 90%. neuroquantology.com |

| 6,6'-dihydroxythiobinupharidine | In vitro | S. aureus, Enterococci | Showed anti-MRSA and anti-VRE activity; inhibited DNA topoisomerase IV. doi.org |

| Nupharidine (B1243645) extracts | In vivo | Mouse model (Leishmania major infection) | Demonstrated therapeutic benefit against the infection. researchgate.net |

Methodological Considerations for Preclinical Animal Studies

Conducting meaningful and ethical preclinical animal studies requires careful planning and adherence to established scientific standards. vivotecnia.com For a natural product like this compound, several methodological considerations are crucial for ensuring the reliability and reproducibility of the results. pharmaron.com

Animal Model Selection: As detailed in section 6.1, the choice of animal species and the method of disease induction are critical. The model must be relevant to the human condition being studied. scielo.brnih.gov For example, while rodents are cost-effective for initial screening, non-human primates often provide a more predictive model for complex diseases due to their physiological similarity to humans. nih.gov

Compound Formulation and Delivery: The formulation of this compound for administration is a key factor. The vehicle used to dissolve and administer the compound must be inert and non-toxic. The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the compound's properties and the intended clinical application.

Group Size and Controls: Studies must be designed with an adequate number of animals per group to achieve statistical power. The inclusion of appropriate control groups, such as a vehicle control group and a positive control (a known effective drug), is essential for interpreting the results correctly.

Blinding and Randomization: To minimize bias, studies should be conducted in a blinded manner, where the researchers assessing the outcomes are unaware of the treatment each animal has received. Randomizing animals into different treatment groups helps to ensure that any observed effects are due to the treatment and not some other confounding variable.

Ethical Considerations: All animal studies must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC). pharmaron.com Researchers must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any animal pain or distress).

By carefully considering these factors, researchers can design robust preclinical studies to thoroughly evaluate the therapeutic potential of this compound before it can be considered for further development.

Analytical Methodologies for Nupharamine in Research Contexts

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating nupharamine from complex mixtures, such as plant extracts or biological fluids. uobasrah.edu.iq This separation is essential for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of alkaloids due to its efficiency, sensitivity, and specificity. researchgate.netmdpi.com For the analysis of this compound and related Nuphar alkaloids, reversed-phase (RP-HPLC) is the most common approach. mdpi.com In this method, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govmazums.ac.ir

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). uobasrah.edu.iq Adjusting the pH of the mobile phase is critical for analyzing basic compounds like alkaloids, as it controls their ionization state and, consequently, their retention on the column. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the chromophores within the this compound structure allow for absorption at specific wavelengths. mdpi.com

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (octadecylsilyl) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | Elutes the analyte from the column. |

| Detector | UV/Photodiode Array (PDA) | Detects and quantifies the analyte based on UV absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. longdom.org Alkaloids, including those from the Nuphar genus, can be analyzed by GC, often without the need for derivatization if they are sufficiently thermally stable. nih.gov The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a capillary column. nih.gov

The choice of the capillary column is crucial; phases like 5% phenyl polymethylsiloxane are common for alkaloid analysis due to their robustness and wide applicability. nih.gov A temperature program is typically employed, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. frontiersin.org A Flame Ionization Detector (FID) is often used for quantification due to its high sensitivity to organic compounds. longdom.org For certain alkaloids that are less volatile or contain polar functional groups, a derivatization step may be necessary to increase their volatility and thermal stability. mdpi.com

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5MS, HP-5ms) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. |

| Injector Temp. | 250-300 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 320 °C) | Elutes compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluted compounds. |

Mass Spectrometry Coupled Techniques (LC-MS, LC-MS/MS, GC-MS, GC-MS/MS)

Coupling chromatographic systems with mass spectrometry (MS) provides a significant advantage by combining the separation power of chromatography with the high sensitivity and specificity of mass analysis. pharmaxchange.info

LC-MS and LC-MS/MS: Liquid chromatography-mass spectrometry is particularly well-suited for the analysis of alkaloids like this compound. pharmaxchange.info After separation by HPLC, the analyte is introduced into an ion source, typically an electrospray ionization (ESI) source, which generates charged molecules in the gas phase. These ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions, which is invaluable for structural confirmation and for quantification in complex matrices like biological fluids. nih.govnih.gov

GC-MS and GC-MS/MS: Gas chromatography-mass spectrometry is a robust technique for the identification of volatile and semi-volatile alkaloids. phcogj.com Following GC separation, the eluted compounds enter the MS ion source, which is typically an electron ionization (EI) source. EI generates characteristic and reproducible fragmentation patterns that can be compared to spectral libraries for compound identification. frontiersin.org GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of isolated compounds and can also be used for quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR for Molecular Asymmetry)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. jchps.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.ukslideshare.net While ¹H NMR provides information on the protons, ¹³C NMR is used to probe the carbon skeleton.

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Number, environment, and connectivity of protons. | Elucidates proton framework and coupling relationships. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Defines the carbon skeleton and demonstrates molecular asymmetry through non-equivalent methyl group signals. jst.go.jp |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H). | Establishes the complete molecular structure by connecting different parts of the molecule. core.ac.uk |

Sample Preparation Strategies for Biological Matrices in Research

The analysis of this compound from biological matrices (e.g., plant tissues, plasma, urine) requires a crucial sample preparation step to remove interfering substances and concentrate the analyte of interest. thermofisher.com The complexity of these matrices, which contain proteins, lipids, salts, and other endogenous components, can otherwise interfere with the analysis. nist.gov

A common and effective strategy for extracting alkaloids is acid-base liquid-liquid extraction (LLE). alfa-chemistry.com This technique leverages the basic nature of alkaloids. The general procedure involves:

Acidification : The biological sample is homogenized and acidified. In this acidic environment, the this compound (an amine) becomes protonated, forming a water-soluble salt.

Extraction with Organic Solvent : The acidified sample is then washed with a water-immiscible organic solvent (e.g., n-hexane, dichloromethane). semanticscholar.org This step removes non-polar, interfering compounds, while the protonated this compound remains in the aqueous layer.

Basification : The aqueous layer is then made alkaline (e.g., with ammonium hydroxide) to a pH that deprotonates the this compound, converting it back to its free base form, which is soluble in organic solvents. semanticscholar.org

Final Extraction : The free base is then extracted from the aqueous layer into a fresh portion of an organic solvent. youtube.com This organic extract, now containing the purified this compound, can be concentrated and analyzed by chromatographic or spectroscopic methods.

Another widely used technique is Solid-Phase Extraction (SPE). thermofisher.com SPE utilizes a solid sorbent packed into a cartridge to selectively adsorb either the analyte or the interferences. For alkaloids, a cation-exchange SPE cartridge can be particularly effective, as it retains the positively charged alkaloid under acidic conditions while allowing neutral and acidic interferences to be washed away. rsc.org The retained this compound can then be eluted with a basic solvent. rsc.org

| Technique | Principle | Advantage |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its pH-dependent solubility. alfa-chemistry.com | Effective for removing a wide range of interferences. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. nist.gov | High recovery, good reproducibility, and potential for automation. |

| Protein Precipitation | Addition of an organic solvent or acid to precipitate proteins from biofluids like plasma. | Simple and fast method for initial sample cleanup. |

Extraction and Purification Methods (e.g., Solvent Partitioning)

The initial step in studying this compound involves its extraction from the source material, typically the leaves or rhizomes of Nuphar species. nih.govmcmaster.ca The fundamental principle guiding the extraction of alkaloids is the manipulation of their acid-base properties to facilitate separation from other plant constituents. jocpr.comresearchgate.net

A common approach begins with the extraction of the dried and powdered plant material using a polar organic solvent, such as methanol. nih.govmdpi.com This initial step draws out a wide range of compounds, including the alkaloids. The resulting crude methanol extract is then subjected to a multi-step liquid-liquid extraction, also known as solvent partitioning. This technique leverages the differential solubility of the target compound in two immiscible liquids. libretexts.orgorganomation.com

The process for Nuphar alkaloids typically involves an acid-base partitioning scheme:

Acidification : The crude methanol extract residue is dissolved in a biphasic system of an aqueous acid (e.g., 1N Hydrochloric acid) and a non-polar organic solvent (e.g., chloroform). nih.gov In the acidic aqueous phase, the basic nitrogen atom of this compound becomes protonated, forming a salt. This salt is soluble in the aqueous layer, while many non-alkaloidal, lipophilic impurities are partitioned into the organic chloroform (B151607) layer. jocpr.comuobabylon.edu.iq

Separation : The two layers are separated, and the aqueous phase containing the protonated alkaloids is collected. nih.gov

Basification : The collected aqueous phase is then made alkaline, for instance, by adding ammonium hydroxide (B78521) to raise the pH to 9. nih.gov This deprotonates the this compound salt, converting it back to its free base form.

Final Extraction : As a free base, this compound is significantly less soluble in water and more soluble in organic solvents. lifeasible.com It precipitates out of the aqueous solution and can be collected or re-extracted into an organic solvent. nih.gov

This acid-base solvent partitioning method is highly effective for the selective isolation of a crude alkaloid fraction. For further purification and separation of individual alkaloids from the mixture, column chromatography is often employed. Researchers have successfully used silica (B1680970) gel columns with a mobile phase consisting of a solvent mixture like chloroform, ethyl acetate, and diethylamine (B46881) to fractionate the crude extract. mdpi.com

| Step | Procedure | Phase Containing this compound | Rationale |

|---|---|---|---|

| 1. Initial Extraction | Extract dried plant material with methanol. Evaporate solvent. | Methanol Extract (Crude) | Methanol is a polar solvent that extracts a broad range of compounds, including alkaloid salts and free bases. researchgate.net |

| 2. Acidification & Partitioning | Dissolve crude extract in a 1:1 mixture of 1N HCl and Chloroform. | Aqueous Phase (as this compound HCl salt) | The basic alkaloid forms a water-soluble salt in the acidic aqueous phase, separating it from non-polar impurities in the chloroform phase. jocpr.comuobabylon.edu.iq |

| 3. Basification | Collect the aqueous phase and add NH₄OH to adjust the pH to 9. | Aqueous Phase (as precipitate) | Raising the pH converts the alkaloid salt back to its free base, which is poorly soluble in water and precipitates. nih.gov |

| 4. Collection/Final Extraction | Collect the precipitate by centrifugation or extract with a fresh organic solvent. | Precipitate / Organic Phase | The free base form is collected for further purification or analysis. nih.gov |

Enrichment Techniques (e.g., Solid-Phase Extraction variants)

Following initial extraction, an enrichment step is often required to concentrate the analyte and further remove interfering substances from the matrix before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. libretexts.orgthermofisher.com SPE is a form of digital (step-wise) chromatography designed for rapid and selective sample preparation. thermofisher.com It operates on the principle of partitioning a compound between a liquid phase (the sample matrix) and a solid stationary phase (the sorbent).

While specific, published SPE protocols for this compound are not extensively detailed in the cited literature, the principles and methods applied to other alkaloids are directly relevant. mdpi.comnih.gov A typical SPE procedure involves four key steps:

Conditioning : The sorbent in the SPE cartridge is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

Sample Loading : The sample extract is passed through the cartridge. The target analyte and some impurities are retained on the sorbent through various interactions (e.g., hydrophobic, ion-exchange).

Washing : The cartridge is washed with a specific solvent designed to remove weakly bound interferences while leaving the analyte of interest bound to the sorbent.

Elution : A different solvent (the elution solvent) is passed through the cartridge to disrupt the interactions between the analyte and the sorbent, releasing the analyte for collection in a concentrated, cleaner form.

For alkaloids like this compound, common SPE strategies could involve reversed-phase sorbents (like C18) or ion-exchange sorbents. nih.govnih.gov A cation-exchange SPE approach would be particularly suitable, where the protonated alkaloid in an acidic solution would bind strongly to the negatively charged sorbent, allowing neutral and anionic impurities to be washed away. nih.gov

| Step | Purpose | Typical Solvents/Actions |

|---|---|---|

| Conditioning | To activate the sorbent and ensure reproducible retention. | Pass methanol followed by water or an appropriate buffer. |

| Sample Loading | To retain the analyte of interest on the sorbent. | Pass the pre-treated sample extract through the cartridge at a slow, controlled flow rate. |

| Washing | To remove interfering compounds from the sample matrix. | Pass a solvent that is strong enough to elute interferences but weak enough to leave the analyte on the sorbent (e.g., dilute acid or methanol/water mixture). |

| Elution | To recover the purified and concentrated analyte. | Pass a solvent strong enough to desorb the analyte (e.g., ammoniated methanol for a cation-exchange sorbent). nih.gov |

Criteria for Method Validation in Academic Research

For research findings to be considered reliable and credible, the analytical methods used must be validated. pharmaerudition.orgpharmaguideline.com Method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose. ujpronline.com In an academic context, key validation parameters ensure the integrity of the generated data. gavinpublishers.com

Specificity : Specificity refers to the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com In chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks and by running blank matrix samples to check for interferences.

Sensitivity : This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. pharmaerudition.org The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govpharmaerudition.org These are crucial for trace analysis and determining the lower limits of the method's utility.

Reproducibility : Reproducibility assesses the precision of the method under different conditions. This can involve running the analysis in different laboratories, by different analysts, or on different instruments to demonstrate the ruggedness of the method. pharmaerudition.orgpharmaguideline.com The results are typically evaluated by calculating the relative standard deviation (RSD) of the measurements, with lower RSD values indicating higher reproducibility. gavinpublishers.com

Together with other parameters such as accuracy, linearity, and range, these criteria form the basis of a validated analytical method, ensuring that the data reported in a research context is both accurate and reliable. ujpronline.com

| Parameter | Definition | Purpose in Research |

|---|---|---|

| Specificity | The ability to measure the analyte accurately and specifically in the presence of other components in the sample matrix. | Ensures that the signal being measured comes only from this compound and not from interfering compounds. |

| Sensitivity (LOD & LOQ) | LOD: The lowest amount of analyte that can be detected. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Defines the lower concentration limits of the method, which is critical for quantifying trace amounts of the compound. |

| Reproducibility | The degree of agreement between the results of experiments conducted under varying conditions (e.g., different lab, analyst, or instrument). | Demonstrates that the method is robust and transferable, yielding consistent results even with minor variations in the experimental setup. |

Future Research Directions for Nupharamine

Elucidation of Remaining Biosynthetic Pathway Steps

The complete biosynthetic pathway of nupharamine and its dimeric counterparts remains partially unresolved. While the sesquiterpenoid origin of the carbon skeleton is accepted, the precise enzymatic steps leading to the formation of the piperidine (B6355638) ring and the subsequent assembly into more complex structures are not fully understood. The spontaneous dimerization of synthetic intermediates suggests a complex biosynthesis that may involve both enzymatic control and spontaneous chemical reactions. researchgate.netresearchgate.net

Future research should focus on identifying and characterizing the specific enzymes involved in the biosynthesis of Nuphar alkaloids. Chemo-enzymatic synthesis approaches, which utilize enzymes for specific stereoselective steps, have been successful in preparing chiral building blocks for this compound synthesis and could provide valuable insights into the natural pathway. rsc.orgnih.gov Unraveling the complete biosynthetic sequence could enable the development of biotechnological production methods for this compound and its derivatives, offering a sustainable alternative to complex chemical syntheses or extraction from natural sources. Further investigation into the formation of the thiaspirane ring in related thioalkaloids is also warranted, as its spontaneous formation points to a potentially complex and fascinating biosynthetic process. researchgate.net

Development of Novel Synthetic Analogues with Tailored Biological Activities

Synthetic chemistry has been instrumental in creating a variety of this compound analogues, revealing crucial structure-activity relationships. researchgate.netnih.gov Studies have shown that modifications to the this compound scaffold can lead to compounds with enhanced or altered biological activities. For instance, monomeric analogues have been synthesized and, in some cases, have shown comparable or even more potent apoptotic activity than the natural dimeric alkaloids. researchgate.netnih.gov

Future efforts in this area should be directed towards the rational design and synthesis of new analogues with specific biological targets in mind. Key findings from previous studies provide a roadmap for this exploration:

The C1 methyl group does not appear to be essential for biological activity. nih.gov

Analogues with an epimeric configuration at C1 can retain potent activity. researchgate.netnih.gov

The stereochemistry of hydroxyl groups in dimeric structures significantly influences cytotoxicity. nih.gov

Systematic modification of the furan (B31954) ring, the piperidine core, and the various stereocenters will likely yield a rich library of compounds for biological screening. The development of flexible and efficient synthetic routes, such as those employing enantiospecific piperidine-forming reactions or intramolecular Mannich reactions, will be critical to this endeavor. acs.orgrsc.orgru.nl

| This compound Analogue Type | Key Structural Modification | Reported Biological Finding | Reference(s) |

| Monomeric Analogues | Simplification from dimeric structure | Possess comparable or slightly more potent apoptotic activity than some dimeric alkaloids. | nih.gov |

| C1-Epimeric Analogues | Altered stereochemistry at the C1 position | Able to induce rapid apoptosis. | researchgate.netresearchgate.net |

| Desmethyl Analogues | Lack of the methyl group at C1 | Able to induce rapid apoptosis. | researchgate.netresearchgate.net |

| Hydroxylated Dimeric Analogues | Introduction of hydroxyl groups | The stereochemical relationship between the hydroxyl group and the sulfide (B99878) substituent influences cytotoxic potency. | nih.gov |

Advanced Mechanistic Studies in Specific Biological Systems

Nuphar alkaloids are noted for their ability to induce apoptosis in various cancer cell lines with remarkable speed. researchgate.netneuroquantology.com However, the precise molecular mechanisms underlying this rapid cell death are still under investigation. One proposed mechanism for dimeric thioalkaloids involves a retrodimerization event that forms an electrophilic ene-iminium species capable of reacting with cellular nucleophiles. nih.gov Another line of research identified 6,6′-dihydroxythiobinupharidine, a related dimeric alkaloid, as a potent inhibitor of DNA topoisomerase IV in Staphylococcus aureus, suggesting a different mode of action for its antimicrobial effects. doi.org

Future mechanistic studies should aim to definitively identify the molecular target(s) of this compound and its most active analogues. Investigating the interaction of these compounds with key apoptotic proteins, such as caspases, and cellular components is crucial. researchgate.net Research has shown that the apoptotic mechanism involves the activation of caspase-9 and caspase-3. researchgate.net Determining whether the pro-apoptotic effects translate to in vivo models is a critical next step. Furthermore, exploring the mechanism behind other reported biological activities, such as antimicrobial and anti-inflammatory properties, will broaden the potential therapeutic applications of this class of compounds.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for advancing this compound research. nih.gov These high-throughput approaches can provide a systems-level understanding of both the biosynthesis of this compound in its natural producers and its effects on biological systems. mit.eduresearchgate.net

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of Nuphar species could lead to the discovery of the gene clusters responsible for alkaloid biosynthesis. frontiersin.org This would fast-track the elucidation of the biosynthetic pathway and enable heterologous expression of the pathway in microbial hosts for sustainable production.

Metabolomics: Metabolomic profiling can be used to analyze the diversity of alkaloids and other secondary metabolites within different Nuphar species and populations. dntb.gov.uafrontiersin.org This approach can help identify novel this compound-related compounds and understand how environmental factors influence their production. researchgate.netresearchgate.net Integrated metabolomics and microbiome analysis could also reveal relationships between the plant's specialized metabolites and its surrounding microbial community. frontiersin.org

Proteomics: By analyzing changes in the proteome of cells treated with this compound, researchers can identify protein targets and perturbed pathways, offering unbiased insights into the compound's mechanism of action.

Integrating these multi-omics datasets using advanced bioinformatic tools will be key to constructing comprehensive network models of this compound biosynthesis and bioactivity. nih.gov

Exploration of this compound's Role in Inter-species Chemical Communication

The discovery of this compound and related alkaloids in both the yellow water lily (Nuphar species) and in the castoreum secreted by the Canadian beaver (Castor canadensis) is a fascinating ecological puzzle. innovations-report.com This dual occurrence strongly suggests a role for these compounds in inter-species chemical communication or other ecological interactions. It is hypothesized that the beavers may sequester these compounds from their diet of Nuphar rhizomes.

Future research should investigate the ecological function of this compound. It could serve as a pheromone for beavers, a defense compound (an allomone) for the plant against herbivores, or have other, yet unknown, signaling functions. researchgate.net Studies on the allelopathic potential of Nuphar plants indicate they release chemicals that can affect other organisms in their environment. usm.edu Investigating the behavioral responses of beavers and other relevant species to purified this compound could clarify its role as a semiochemical. Furthermore, analyzing the distribution and concentration of this compound in different plant tissues and in the environment could provide clues about its ecological significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.